4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 3-nitrophenyl group via a thioether bridge and a methoxy-substituted benzamide moiety. The thioether linkage enhances metabolic stability compared to ether or amine counterparts, while the 3-nitrophenyl group introduces electron-withdrawing properties that may influence binding affinity or solubility.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O5S/c1-35-18-7-5-15(6-8-18)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)36-14-21(31)25-16-3-2-4-17(13-16)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWRUTWUPKIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a novel class of triazole-based derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its inhibitory effects against various biological targets.
Synthesis
The synthesis of 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the nitrophenyl and methoxy groups. The synthetic pathway typically employs standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds similar to 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit moderate antimicrobial activity against various bacterial and fungal strains. In a comparative study, these compounds were tested against standard antibiotics like Streptomycin and Nystatin, showing promising results in inhibiting microbial growth .
Inhibition of Enzymatic Activity
A significant aspect of the biological activity of this compound is its inhibitory effect on α-glucosidase. The structure–activity relationship (SAR) studies reveal that modifications on the phenyl ring substantially influence the inhibitory potency. For instance, compounds with halogen substitutions demonstrated varying degrees of inhibition:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 5a | 62.9 | Base compound |
| 5b | 63.6 | 3-Methyl substitution |
| 5c | 42.6 | 4-Methyl substitution |
| 5d | 66.0 | 2,3-Dimethyl substitution |
| 5e | 110.8 | 2,6-Dimethyl substitution |
| 5k | 26.8 | Most potent (4-bromo derivative) |
| 5l | 110.3 | Nitro at position 3 |
| 5m | 78.8 | Nitro at position 4 |
| Acarbose | 752.0 | Standard reference |
The data shows that the introduction of electron-withdrawing groups like nitro at specific positions can enhance inhibitory activity significantly compared to unsubstituted or less polar derivatives .
Case Studies
Several studies have highlighted the efficacy of this compound class in various biological assays:
- α-glucosidase Inhibition : A detailed study demonstrated that derivatives with multiple substitutions on the phenyl ring exhibited enhanced binding affinity to the enzyme's active site, leading to better inhibition rates compared to parent compounds .
- Antimicrobial Efficacy : A comparative analysis involving different bacterial strains showed that certain derivatives maintained good activity against resistant strains, suggesting potential therapeutic applications .
The mechanism by which 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its biological effects is primarily through enzyme inhibition. The compound's ability to bind effectively to the active sites of target enzymes is facilitated by its structural features, including hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme's active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Core Heterocycle Variations: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound differs from the thieno[2,3-d]pyrimidine in , which may alter π-stacking interactions and binding site compatibility .
Substituent Effects :
- The 3-nitrophenyl group in the target compound vs. the 4-nitrophenyl in ’s analog impacts electronic distribution. The meta-nitro configuration may reduce steric hindrance compared to para-substituted analogs, favoring interactions with flat binding pockets .
- Methoxybenzamide vs. methylbenzamide (): Methoxy groups improve lipophilicity (logP) and may enhance blood-brain barrier penetration compared to methyl groups .
Butanamide linkers () introduce flexibility, possibly accommodating larger binding sites but reducing conformational rigidity .
Bioactivity Implications: While bioactivity data for the target compound is unavailable, analogs like the thieno[2,3-d]pyrimidine derivatives () exhibit antimicrobial properties, suggesting the triazolo-pyridazine core may also target enzymes or receptors in pathogenic pathways . Antioxidant-conjugated triazolo derivatives () demonstrate the scaffold’s versatility in multifunctional drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
